2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine
Description
Table 1: Key Molecular Descriptors
| Property | Value/Description |
|---|---|
| Molecular formula | C12H19N5O2S |
| SMILES | CCOC(CN1C=C2C(=NC(=NC2=N1)SC)N)OCC |
| InChIKey | BLUPJYVJHMRWFF-UHFFFAOYSA-N |
| Molecular weight | 297.38 g/mol |
The stereoelectronic effects of the diethoxyethyl group influence the compound’s conformational preferences. The ethoxy substituents introduce steric bulk, favoring a staggered conformation around the central C-O bonds to minimize van der Waals repulsions. The methylsulfanyl groups at C4 and C6 contribute to electron delocalization within the pyrimidine ring, enhancing aromatic stability.
Properties
CAS No. |
153901-67-8 |
|---|---|
Molecular Formula |
C13H20N4O2S2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-(2,2-diethoxyethyl)-4,6-bis(methylsulfanyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H20N4O2S2/c1-5-18-10(19-6-2)8-17-7-9-11(16-17)14-13(21-4)15-12(9)20-3/h7,10H,5-6,8H2,1-4H3 |
InChI Key |
MHFPIXVDDWRTRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1C=C2C(=N1)N=C(N=C2SC)SC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,6-Dichloro-2-(2,2-diethoxyethyl)-2H-pyrazolo[3,4-d]pyrimidine
The pyrazolo[3,4-d]pyrimidine core is constructed via cyclocondensation of 5-amino-1-(2,2-diethoxyethyl)pyrazole-4-carbonitrile with urea under acidic conditions. Chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) introduces chlorine atoms at positions 4 and 6:
$$
\text{5-Amino-1-(2,2-diethoxyethyl)pyrazole-4-carbonitrile} \xrightarrow[\text{POCl}3/\text{PCl}5]{\text{reflux}} \text{4,6-Dichloro-2-(2,2-diethoxyethyl)-2H-pyrazolo[3,4-d]pyrimidine}
$$
Key Conditions :
Bis-Methylsulfanylation
The chlorines at positions 4 and 6 are replaced with methylsulfanyl groups via nucleophilic substitution using sodium thiomethoxide (NaSMe) or thiourea:
$$
\text{4,6-Dichloro intermediate} \xrightarrow[\text{NaSMe or (NH}2\text{)}2\text{CS}]{\text{DMF, 60–80°C}} \text{Target compound}
$$
Optimized Parameters :
Direct Alkylation of Pre-Functionalized Pyrazolo[3,4-d]pyrimidine
This route introduces the diethoxyethyl side chain after establishing the methylsulfanyl groups.
Synthesis of 4,6-Bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine
Starting from 4,6-dichloropyrazolo[3,4-d]pyrimidine, bis-methylsulfanylation is performed as described in Section 1.2.
Alkylation with 2,2-Diethoxyethyl Bromide
The diethoxyethyl group is introduced at position 2 via Mitsunobu reaction or base-mediated alkylation:
$$
\text{4,6-Bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine} \xrightarrow[\text{2,2-Diethoxyethyl bromide, K}2\text{CO}3]{\text{THF, 50°C}} \text{Target compound}
$$
Critical Factors :
Comparative Analysis of Methods
| Method | Key Steps | Yield | Complexity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | Chlorination → Bis-methylsulfanylation | 70–85% | Moderate | High |
| Direct Alkylation | Pre-functionalization → Alkylation | 60–72% | High | Moderate |
| One-Pot Cyclization | Simultaneous ring formation | 55–68% | Low | Limited |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different derivatives with altered functional groups.
Substitution: The diethoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine exhibit promising anticancer activities. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including lung (A549), breast (MCF-7), and prostate (PC-3) cancer cells. For instance, one derivative demonstrated an IC50 value of 2.24 µM against A549 cells, significantly lower than the positive control doxorubicin, which had an IC50 of 9.20 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity. For example, changes in substituents led to variations in potency against different cancer cell lines, indicating that specific structural features are crucial for maintaining activity .
Other Biological Applications
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their potential as anti-inflammatory agents and enzyme inhibitors. Some studies suggest that these compounds may inhibit xanthine oxidase and exhibit anti-allergic properties due to their ability to modulate cellular signaling pathways involved in inflammation and allergy responses .
Case Studies
- Antitumor Activity : A study focused on synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives reported significant antitumor activity against multiple cancer cell lines. The most potent derivatives were further evaluated for their ability to induce apoptosis in cancer cells at low micromolar concentrations .
- Enzyme Inhibition : Another research effort highlighted the compound's potential as an inhibitor for specific kinases involved in cancer progression. The binding studies indicated favorable interactions between the compound and target enzymes, suggesting its utility in developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and other enzymes, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation . The presence of diethoxyethyl and methylsulfanyl groups enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations :
- Solubility: The diethoxyethyl group in the target compound enhances solubility compared to the phenoxybutyl derivative , but it is less polar than the ribofuranosyl-substituted analog .
- Electronic Effects : Methylsulfanyl groups at 4,6 positions increase electron density, favoring H-bonding and π-π stacking, as seen in quantum chemical studies of analogs .
Structural and Crystallographic Insights
- Unlike the phenoxybutyl derivative , the target compound lacks aromatic π-π interactions in its crystal structure, relying instead on intermolecular C–H···O bonds. This may reduce aggregation in biological systems.
Biological Activity
2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities and potential therapeutic applications. This compound exhibits significant promise in various fields including oncology, microbiology, and pharmacology due to its ability to interact with specific molecular targets.
- CAS Number : 153901-67-8
- Molecular Formula : C13H20N4O2S2
- Molecular Weight : 328.5 g/mol
- IUPAC Name : 2-(2,2-diethoxyethyl)-4,6-bis(methylsulfanyl)pyrazolo[3,4-d]pyrimidine
The biological activity of this compound primarily stems from its ability to inhibit various enzymes and modulate signaling pathways. It has been shown to interact with protein kinases, leading to effects on cell proliferation and apoptosis. The presence of methylsulfanyl groups enhances its reactivity and potential for biological interaction.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines possess notable anticancer properties. For instance:
- Study Findings : A study evaluated the anticancer effects of several pyrazolo[3,4-d]pyrimidine derivatives on various cancer cell lines including HepG2 (liver), MCF-7 (breast), A549 (lung), and PC-3 (prostate). The compound exhibited an IC50 value of 1.74 µM against MCF-7 cells, demonstrating potent anti-proliferative activity compared to doxorubicin as a control .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1a | MCF-7 | 1.74 |
| 1d | A549 | 5.12 |
| 1e | PC-3 | 3.45 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Antibacterial Studies : A library of pyrazolo[3,4-d]pyrimidines was tested against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds inhibited bacterial growth in a dose-dependent manner. For example, at a concentration of 200 µg/mL, one derivative nearly completely inhibited S. aureus growth .
| Bacterial Strain | Compound Concentration (µg/mL) | Growth Inhibition (%) |
|---|---|---|
| S. aureus | 200 | ~95 |
| E. coli | 200 | ~90 |
Case Studies
Several case studies highlight the biological activity of this compound:
- In Vivo Tumor Reduction : In a mouse model study, administration of this compound resulted in a significant reduction in tumor volume by inhibiting the Bcr-Abl T315I mutant kinase activity .
- Synergistic Effects with Antibiotics : The compound was tested in combination with β-lactam antibiotics like ampicillin and kanamycin against resistant bacterial strains, showing enhanced efficacy .
Q & A
Q. What are the common synthetic routes for preparing 2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine?
The synthesis typically involves cyclocondensation and substitution reactions . A key intermediate is the pyrazolo[3,4-d]pyrimidine core, which can be functionalized via nucleophilic aromatic substitution (e.g., at the 2-position) or alkylation. For example:
- The 2-methylsulfanyl group acts as a versatile leaving group, enabling regioselective substitution with diethoxyethyl chains (e.g., using alkyl halides in dry acetonitrile) .
- Cyclocondensation of 1,4-binucleophiles with reagents like 2-{[bis(methylsulfanyl)methylidene]-amino}acetate can generate annulated pyrimidine systems .
- Purification often involves recrystallization from solvents like acetonitrile or dichloromethane .
Q. How is the structural confirmation of this compound achieved experimentally?
Q. What safety precautions are critical during handling in laboratory settings?
- Use personal protective equipment (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
- The compound may interact with oxidizing agents or moisture; store in anhydrous conditions at room temperature .
Advanced Research Questions
Q. How do computational models predict the binding affinity of this compound to nucleic acid structures?
- Molecular docking (e.g., AutoDock Vina) can simulate interactions with G-quadruplex DNA or RNA, leveraging the compound’s biarylpyrimidine-like scaffold to assess intercalation or groove-binding potential .
- QSAR studies correlate substituent effects (e.g., methylsulfanyl hydrophobicity, diethoxyethyl flexibility) with binding constants (Kd) .
Q. What strategies resolve crystallographic data discrepancies during refinement with SHELX?
- Twinned data : Use the HKLF5 format in SHELXL to handle overlapping reflections .
- Disordered substituents : Apply restraints (e.g., SIMU, DELU) to model diethoxyethyl group flexibility .
- Validate refinement with R-factor convergence tests and electron density maps (e.g., Fo-Fc maps for residual peaks) .
Q. How does the diethoxyethyl substituent influence pharmacokinetic properties in vitro?
- Solubility : The diethoxyethyl chain enhances water solubility compared to purely aromatic analogs, as shown in logP assays (e.g., shake-flask method) .
- Metabolic stability : In hepatic microsome assays, the ethoxy groups undergo slower oxidative metabolism than methyl esters, extending half-life (t½) .
Q. What are the challenges in synthesizing annulated derivatives of this compound?
- Regioselectivity : Competing reactions at the 4- and 6-positions require careful control of reaction conditions (e.g., temperature, catalyst). For example, alkylation of 2-methylsulfanyl-pyrimidines in acetonitrile yields exclusive 2-substituted products .
- Purification : Annulated derivatives often require chromatographic separation (e.g., silica gel) due to similar polarities among byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
